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molecular formula C7H4Cl2N2 B8725523 3,4-Dichlorophenylcyanamide CAS No. 18995-48-7

3,4-Dichlorophenylcyanamide

Cat. No. B8725523
M. Wt: 187.02 g/mol
InChI Key: VGQKZVPHFLOGTN-UHFFFAOYSA-N
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Patent
US04791229

Procedure details

6.1 ml (0.12 mole) of cyanogen chloride were added, at a temperature below 10° C., to 16.3 g (0.1 mole) of 3,4-dichloroaniline in 150 ml of ethanol and 40 g of 50% strength acetic acid. 110 ml of 1N NaOH solution was then added dropwise. The mixture was stirred for a further hour and concentrated under a water pump vacuum until a bath temperature of 30° C. had been reached, and the residue was washed with water. 17.8 g (≅95% of theory) of 3,4-dichlorophenyl cyanamide were obtained. The substance was homogeneous according to examination by thin layer chromatography and gave a clear solution in 2N NaOH.
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Cl.[Cl:4][C:5]1[CH:6]=[C:7]([CH:9]=[CH:10][C:11]=1[Cl:12])[NH2:8].C(O)(=O)C.[OH-].[Na+]>C(O)C>[Cl:4][C:5]1[CH:6]=[C:7]([NH:8][C:2]#[N:1])[CH:9]=[CH:10][C:11]=1[Cl:12] |f:3.4|

Inputs

Step One
Name
Quantity
6.1 mL
Type
reactant
Smiles
N#CCl
Name
Quantity
16.3 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for a further hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a water pump vacuum until a bath temperature of 30° C.
WASH
Type
WASH
Details
the residue was washed with water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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